molecular formula C14H13NO5 B5769212 methyl 5-(1,3-benzodioxol-5-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

methyl 5-(1,3-benzodioxol-5-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

Cat. No. B5769212
M. Wt: 275.26 g/mol
InChI Key: IIDHRPPOWUHAGF-UHFFFAOYSA-N
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Description

Methyl 5-(1,3-benzodioxol-5-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of methyl 5-(1,3-benzodioxol-5-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
Methyl 5-(1,3-benzodioxol-5-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are molecules that play a key role in the inflammatory response. It has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl 5-(1,3-benzodioxol-5-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is its potential use as a building block for the synthesis of various bioactive molecules. It is also relatively easy to synthesize using different methods. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of methyl 5-(1,3-benzodioxol-5-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate. One direction is the development of more efficient and environmentally friendly methods for its synthesis. Another direction is the study of its potential use as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to fully understand its mechanism of action and to explore its potential applications in drug discovery and material science.

Synthesis Methods

Methyl 5-(1,3-benzodioxol-5-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate can be synthesized using different methods. One of the most commonly used methods involves the reaction of 2-methyl-4-hydroxypyridine-3-carboxylic acid with 1,3-benzodioxole-5-carbaldehyde in the presence of a base and a catalyst. The reaction mixture is then heated under reflux, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-methyl-4-hydroxypyridine-3-carboxylic acid with 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde in the presence of a base and a catalyst.

Scientific Research Applications

Methyl 5-(1,3-benzodioxol-5-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, this compound has been used as a building block for the synthesis of various bioactive molecules.

properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-7-11(14(17)18-2)13(16)12(15-7)8-3-4-9-10(5-8)20-6-19-9/h3-5,15-16H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDHRPPOWUHAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C2=CC3=C(C=C2)OCO3)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(1,3-benzodioxol-5-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

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